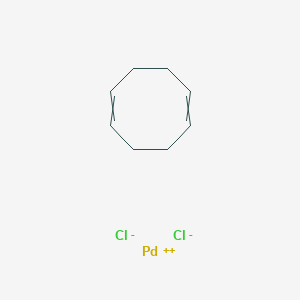
2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate is an aromatic amino acid derivative. It is known for its significant role in biochemistry, particularly as a precursor to various neurotransmitters and pigments. This compound is not a proteinogenic amino acid but is vital in the biochemistry of vertebrates.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate involves multiple stages. One method starts with the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to form an azlactone intermediate. This intermediate undergoes hydrolysis and reduction using Raney alloy in an alkaline medium to yield 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid. The final step involves the removal of protective groups with hydrobromic acid followed by treatment with aqueous ammonia to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar multi-step synthetic routes but are optimized for higher yields and scalability. The use of robust catalysts and controlled reaction conditions ensures the efficient production of the compound on a larger scale.
化学反応の分析
Types of Reactions
2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its original form from oxidized states.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tyrosinase and other enzymatic catalysts.
Reduction: Reducing agents like ascorbic acid or electrochemical methods are used to revert oxidized forms.
Substitution: Various nucleophiles can be used under appropriate conditions to substitute the hydroxyl groups.
Major Products
The major products formed from these reactions include various quinones, reduced forms of the compound, and substituted derivatives depending on the reagents and conditions used.
科学的研究の応用
2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is significant in studying metabolic pathways and neurotransmitter synthesis.
Medicine: It serves as a precursor to drugs used in treating neurological disorders, such as Parkinson’s disease.
Industry: The compound is used in the production of pigments and other industrial chemicals.
作用機序
The compound exerts its effects primarily through its role as a biochemical precursor. It is converted into various neurotransmitters, such as dopamine, through enzymatic reactions. These neurotransmitters then interact with specific receptors and pathways in the nervous system to exert their physiological effects.
類似化合物との比較
Similar Compounds
2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid:
3,4-Dihydroxyphenylalanine:
Uniqueness
2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate is unique due to the presence of the methyl group, which can influence its reactivity and interactions in biochemical pathways. This structural difference can lead to variations in its biological activity and applications compared to its analogs .
特性
IUPAC Name |
2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.H2O/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJUBZFLFDODNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B8057517.png)


![Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl-](/img/structure/B8057534.png)


![[(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol](/img/structure/B8057556.png)
![ethyl 3-[(6-amino-3,5-difluoropyridin-2-yl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate](/img/structure/B8057560.png)
![Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B8057564.png)




